molecular formula C12H19NO3 B2947920 Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1369502-46-4

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2947920
CAS No.: 1369502-46-4
M. Wt: 225.288
InChI Key: ZTFPZHQDUXIZOG-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that contains a nitrogen atom within its structure

Mechanism of Action

Target of Action

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, also known as 6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester, is a complex organic compound. It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-3-azabicyclo[321]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a ketone and a tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFPZHQDUXIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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